2-Butyl-3,5,6-trimethylpyrazine

Flavor Chemistry Organoleptic Profiling Pyrazine SAR

2-Butyl-3,5,6-trimethylpyrazine (CAS 10132-38-4) is a tetra-substituted alkylpyrazine with a pyrazine core bearing methyl groups at the 3, 5, and 6 positions and an n-butyl chain at the 2 position (C₁₁H₁₈N₂, MW 178.27). This compound belongs to the volatile heterocyclic class formed via the Maillard reaction and is primarily recognized for imparting distinctive caramel and coffee-like organoleptic properties to food and beverage systems.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B14130366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3,5,6-trimethylpyrazine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N=C1C)C)C
InChIInChI=1S/C11H18N2/c1-5-6-7-11-10(4)12-8(2)9(3)13-11/h5-7H2,1-4H3
InChIKeyLHDGCKPZCAXIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3,5,6-trimethylpyrazine (CAS 10132-38-4): Procurement-Grade Characterization for Flavor and Fragrance R&D


2-Butyl-3,5,6-trimethylpyrazine (CAS 10132-38-4) is a tetra-substituted alkylpyrazine with a pyrazine core bearing methyl groups at the 3, 5, and 6 positions and an n-butyl chain at the 2 position (C₁₁H₁₈N₂, MW 178.27) . This compound belongs to the volatile heterocyclic class formed via the Maillard reaction and is primarily recognized for imparting distinctive caramel and coffee-like organoleptic properties to food and beverage systems . When evaluating procurement options within the alkylpyrazine portfolio, understanding the specific functional consequences of the butyl substitution—rather than treating all trimethylpyrazines as interchangeable—is critical for achieving target flavor fidelity and physicochemical performance .

The Procurement Risk of Treating 2-Butyl-3,5,6-trimethylpyrazine as Interchangeable with Other Trimethylpyrazines


Generic substitution within the alkylpyrazine family carries a high risk of sensory and functional failure because the length and structure of the 2-position alkyl chain is a dominant determinant of both odor character and potency . Replacing the butyl chain of 2-Butyl-3,5,6-trimethylpyrazine with a shorter ethyl or methyl group does not simply alter the compound's volatility; it fundamentally shifts the olfactory profile from 'caramel/coffee' to 'nutty/fruity/spicy' and can alter the olfactory threshold by several orders of magnitude . Consequently, an uninformed procurement decision—selecting a cheaper or more readily available trimethylpyrazine analog—can lead to off-target flavor outcomes, necessitate costly reformulation, and compromise the authenticity of roasted, caramelic, or coffee-type flavor signatures in end-use products .

Quantitative Differentiation Benchmarks for 2-Butyl-3,5,6-trimethylpyrazine Against Closest Analogs


Olfactory Character Shift: Caramel/Coffee vs. Nutty/Fruity/Spicy Profile

The organoleptic profile of 2-Butyl-3,5,6-trimethylpyrazine is characterized as 'caramellic, coffee' . In contrast, the closest direct analog, 2-Ethyl-3,5,6-trimethylpyrazine, is described as possessing a 'fruity, nutty, and spicy' odor . This represents a qualitatively distinct sensory direction driven by the extension of the 2-alkyl chain from two to four carbon atoms, enabling a caramel/coffee signature that is not achievable with the ethyl-substituted compound.

Flavor Chemistry Organoleptic Profiling Pyrazine SAR

Olfactory Potency Modulation: ≥2200-Fold Odor Threshold Increase Relative to 2-Ethyl-3,5-dimethylpyrazine

In a systematic gas chromatography-olfactometry study of 80 alkylpyrazines, the presence of a butyl group at the 2-position of the pyrazine ring was found to increase the odor threshold by at least 2200-fold relative to the corresponding 2-ethyl-3,5-dimethylpyrazine reference . While the absolute threshold for 2-Butyl-3,5,6-trimethylpyrazine was not individually reported, the study explicitly states that 'a propyl, butyl, pentyl, isobutyl or hexyl group in position 2... was too bulky, and in these molecules the odour threshold was at least 2200 times higher than that of 2' . This places the detection threshold for the butyl-substituted compound in a significantly less potent range compared to the 2-ethyl-substituted pyrazines, which exhibited thresholds as low as 0.011 ng/L air (derived from the 4500-fold difference between 50 ng/L trimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine) .

Olfactory Threshold Structure-Odor Relationships GC-Olfactometry

Lipophilicity and Volatility Tuning: LogP Shift from ~1.8 (Ethyl) to 2.70 (Butyl)

The estimated octanol-water partition coefficient (XLogP3-AA) for 2-Butyl-3,5,6-trimethylpyrazine is 2.70 , compared to a reported logP of 1.72–1.96 for 2-Ethyl-3,5,6-trimethylpyrazine . This increase of approximately 0.8–1.0 logP units reflects the extended butyl chain and translates into higher lipophilicity, reduced water solubility, and altered partitioning behavior in multi-phase food matrices. The butyl compound also displays a higher estimated boiling point (~254 °C at atmospheric pressure) versus the ethyl analog, impacting headspace concentration and flavor release kinetics [REFS-1, REFS-2].

Partition Coefficient Physicochemical Properties Flavor Delivery

Aqueous Solubility Differential: 0.79 g/L (Butyl) vs. ≥438 mg/L (Ethyl)

The experimentally estimated water solubility of 2-Butyl-3,5,6-trimethylpyrazine at 25°C is 0.79 g/L , whereas the corresponding 2-ethyl analog is predicted to have a water solubility of approximately 437.7 mg/L (≈0.44 g/L) . Despite a similar order of magnitude, the butyl compound's lower absolute aqueous solubility relative to its higher logP reinforces its propensity to partition into organic and lipid phases, influencing extraction recovery during quality control analysis, headspace concentration in aqueous beverages, and the choice of solvent systems for flavor compounding [REFS-1, REFS-2].

Water Solubility Formulation Science Extraction

Validated Application Scenarios for 2-Butyl-3,5,6-trimethylpyrazine Based on Quantitative Differentiation


Authentic Caramel and Roasted Coffee Flavor Formulations

When formulating caramel, roasted coffee, or dark chocolate flavor systems, 2-Butyl-3,5,6-trimethylpyrazine is the preferred alkylpyrazine because it uniquely delivers the caramelic and coffee-like organoleptic character, whereas its ethyl-substituted analog introduces an off-target nutty, fruity, and spicy profile that diverges from the intended flavor signature . Selection of the butyl variant ensures flavor authenticity without requiring masking agents or compensating top-notes.

Controlled-Release and Lipid-Phase Flavor Delivery Systems

For encapsulation, emulsion-based, or lipid-rich food matrices (e.g., confectionery coatings, dairy fat phases), the higher lipophilicity (LogP ~2.70) and elevated boiling point of 2-Butyl-3,5,6-trimethylpyrazine relative to the ethyl analog (LogP ~1.7–1.9) promote slower aroma release, improved retention during thermal processing, and better partitioning into the fatty phase . This makes the butyl compound the rational procurement choice for sustained flavor delivery applications.

Low-Impact, Subtle Caramel Nuance in Multi-Component Flavors

Where a delicate caramel undertone is required without overwhelming other volatile components, the ≥2200-fold reduced olfactory potency of 2-butyl-substituted pyrazines relative to their 2-ethyl-substituted counterparts is a distinct advantage. Formulators can use higher absolute quantities of 2-Butyl-3,5,6-trimethylpyrazine to achieve a persistent but mild background note, an option not available with the highly potent ethyl analogs that risk sensory dominance at low concentrations.

Standardization of Analytical Methods for Aqueous Beverage Analysis

Given the limited water solubility of 2-Butyl-3,5,6-trimethylpyrazine (~0.79 g/L) , analytical laboratories developing SIDA-GC-MS or SPME methods for pyrazine quantification in coffee beverages or aqueous food models must account for matrix-dependent partitioning that differs significantly from the more water-soluble ethyl analog. Specifying the correct compound standard during procurement ensures accurate calibration curves and avoids systematic quantitation errors in regulatory or quality control testing.

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